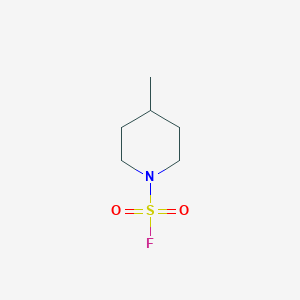![molecular formula C9H20N4S B12861217 N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine is a chemical compound with a unique structure that includes a thiomorpholine ring and a guanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine typically involves the reaction of N-ethylguanidine with 2-(thiomorpholin-4-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target proteins, while the thiomorpholine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: Similar structure but lacks the guanidine group.
N-Ethyl-N’-[2-(4-morpholinyl)ethyl]thiourea: Contains a thiourea group instead of a guanidine group.
4-ethyl-N-(2-thiomorpholin-4-ylsulfonylethyl)benzamide: Contains a benzamide group and a sulfonyl group.
Uniqueness
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine is unique due to the presence of both the thiomorpholine ring and the guanidine group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H20N4S |
|---|---|
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
1-ethyl-2-(2-thiomorpholin-4-ylethyl)guanidine |
InChI |
InChI=1S/C9H20N4S/c1-2-11-9(10)12-3-4-13-5-7-14-8-6-13/h2-8H2,1H3,(H3,10,11,12) |
Clé InChI |
SJLKZKFUIZTJFU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=NCCN1CCSCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)



![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)


![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)

![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)


